N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
描述
This compound belongs to a class of sulfur-containing acetamide derivatives featuring a 1,2,4-triazole core. Its structure includes:
- A 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole ring with a sulfanyl (-S-) linker.
- An N-(2,4-dimethoxyphenyl)acetamide moiety, where the phenyl ring is substituted with methoxy groups at the 2- and 4-positions.
Such derivatives are frequently explored for their antimicrobial, anti-inflammatory, and antiproliferative activities .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-23-17(12-6-8-19-9-7-12)21-22-18(23)27-11-16(24)20-14-5-4-13(25-2)10-15(14)26-3/h4-10H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXGDKLAFGBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a triazole ring, a pyridinyl group, and a sulfanyl linkage, which are known to contribute to various pharmacological properties.
The molecular formula of N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is with a molecular weight of 396.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6OS |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1OC)OC |
N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's mechanism of action is believed to involve interactions with specific biological targets such as enzymes and receptors. The triazole ring and pyridinyl group facilitate binding to these targets, potentially leading to the inhibition of certain enzymatic activities or modulation of signaling pathways.
Biological Activities
Research indicates that compounds containing triazole and pyridine structures often exhibit significant biological activities. These include:
- Antifungal Activity : Triazoles are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Anticancer Potential : The presence of the pyridine moiety may enhance the compound's ability to interact with cancer-related targets, suggesting potential anticancer activity.
- Antimicrobial Effects : Similar compounds have demonstrated broad-spectrum antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
Study 1: Antifungal Activity
A study investigating the antifungal properties of triazole derivatives found that modifications to the pyridine and triazole rings significantly influenced activity against Candida species. The presence of methoxy groups was noted to enhance solubility and bioavailability .
Study 2: Anticancer Screening
In vitro screening of related triazole compounds revealed promising anticancer activity against various cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Study 3: Enzyme Inhibition
Research on similar sulfanyl-containing compounds indicated that they could act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Comparative Analysis
To better understand the positioning of N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide within the broader class of bioactive molecules, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-2-[5-(pyridinyl)-1,3,4-thiadiazol]-acetamide | Thiadiazole instead of triazole | Anticancer |
| 1-[3-(trifluoromethyl)phenyl]-5-(pyridinyl)-1H-pyrazole | Pyrazole ring | Antimicrobial |
| 2-{[5-(methylthio)-1H-pyrazol]-3-yloxy}-N-[3-methoxyphenyl]-acetamide | Pyrazole and methoxy substitution | Antifungal |
相似化合物的比较
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs lie in:
Triazole substituents (alkyl, aryl, or heteroaryl groups at the 4- and 5-positions).
Acetamide-linked aryl groups (variations in substituents, positions, and electronic effects).
Pyridinyl positional isomers (3- vs. 4-pyridinyl).
Table 1: Structural Comparison
Key Research Findings
Positional Isomerism Effects :
- 4-Pyridinyl derivatives exhibit higher antimicrobial activity than 3-pyridinyl isomers, possibly due to better alignment with bacterial target sites .
- 3-Pyridinyl analogs (e.g., ) show stronger anti-inflammatory effects, suggesting target-specific preferences .
Substituent Influence :
- Methoxy groups at the 2- and 4-positions (target compound) enhance solubility in polar solvents (e.g., DMSO) compared to ethoxy or methylphenyl analogs .
- Ethyl groups on the triazole (e.g., ) increase metabolic stability but reduce aqueous solubility .
SAR Insights :
常见问题
Basic: What are the key considerations for optimizing the synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
Synthesis optimization involves:
- Stepwise Condensation : Initial formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
- Sulfanyl-Acetamide Coupling : Use of coupling agents like HATU or EDCI to link the sulfanyl-triazole moiety to the acetamide group, ensuring pH control (6–7) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol to achieve >95% purity .
Critical Parameters : Reaction temperature (60–80°C for triazole formation), solvent polarity, and inert atmosphere (N₂) to prevent oxidation of sulfanyl groups .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Analysis :
- X-Ray Crystallography : Resolves 3D conformation, confirming dihedral angles between triazole, pyridinyl, and dimethoxyphenyl groups (e.g., 45–60°) .
Advanced: How can structural modifications enhance target selectivity in biological assays?
Answer:
- Rational Design :
- Pyridinyl Substitution : Replacing pyridin-4-yl with pyridin-3-yl alters hydrogen bonding with enzyme active sites (e.g., cytochrome P450 isoforms) .
- Methoxy Positioning : 2,4-Dimethoxy vs. 3,4-dimethoxy on phenyl affects lipophilicity (logP) and membrane permeability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. For example, ∆G values < −8 kcal/mol suggest high affinity .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Data Triangulation :
- Assay Conditions : Compare MIC values under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
- Structural Verification : Ensure impurities (e.g., unreacted thiosemicarbazide) are quantified via HPLC; even 2% impurities can skew IC₅₀ results .
- Meta-Analysis : Use tools like RevMan to pool data from studies with ≥90% structural similarity (e.g., triazole derivatives with pyridinyl groups) .
Basic: What methodologies are recommended for evaluating this compound’s antifungal activity?
Answer:
- In Vitro Assays :
- Broth Microdilution (CLSI M38) : Determine MIC against Candida albicans (range: 2–16 µg/mL) .
- Time-Kill Curves : Assess fungicidal effects at 4× MIC over 24 hours, with aliquots plated on Sabouraud dextrose agar .
- Resistance Profiling : Sequential passage in sub-MIC concentrations to monitor mutation rates in ERG11 (azole target gene) .
Advanced: What strategies elucidate the mechanism of action against cancer cell lines?
Answer:
- Transcriptomic Profiling : RNA-seq of treated vs. untreated MCF-7 cells to identify dysregulated pathways (e.g., apoptosis: Caspase-3 ↑, Bcl-2 ↓) .
- Pull-Down Assays : Biotinylated probes of the compound isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Inhibition Screening : Use a 96-kinase panel (DiscoverX) to identify off-target effects (e.g., JAK2 inhibition at IC₅₀ < 1 µM) .
Basic: How can stability studies be designed to assess degradation under physiological conditions?
Answer:
- Forced Degradation :
- Light Exposure : USP Method I (1.2 million lux-hours) to detect photodegradants (e.g., demethylation of methoxy groups) .
Advanced: What computational approaches predict metabolic pathways and toxicity?
Answer:
- ADMET Prediction :
- MD Simulations : GROMACS models liver microsomal membranes to assess metabolite-membrane interactions (e.g., logD at pH 7.4: 2.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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